7-Bromo-4-(piperazin-1-yl)quinoline

Übersicht

Beschreibung

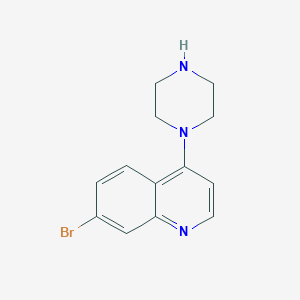

7-Bromo-4-(piperazin-1-yl)quinoline is a chemical compound with the molecular formula C13H14BrN3 and a molecular weight of 292.17 g/mol . It is a quinoline derivative, characterized by the presence of a bromine atom at the 7th position and a piperazine ring at the 4th position of the quinoline core structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-(piperazin-1-yl)quinoline typically involves the bromination of 4-(piperazin-1-yl)quinoline. One common method includes the reaction of 4-(piperazin-1-yl)quinoline with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7th position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield . The use of automated systems and optimized reaction conditions can further improve the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 7th position can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups at the 7th position.

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Coupling Reactions: Biaryl or vinyl quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

7-Bromo-4-(piperazin-1-yl)quinoline has been identified as a promising candidate in the fight against malaria. The compound exhibits notable antimalarial effects, attributed to its ability to target the blood stages of the Plasmodium parasite. Research indicates that derivatives of quinoline structures, including this compound, are capable of overcoming drug resistance associated with traditional antimalarials like chloroquine and mefloquine .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Studies have shown that it can act as an antagonist for metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory activity against mGluR1, suggesting potential applications in treating conditions such as neuropathic pain and anxiety disorders .

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step processes that include halogenation and piperazine substitution. The following table summarizes various synthetic pathways and their yields:

| Synthesis Method | Yield (%) | Key Steps |

|---|---|---|

| Halogenation of quinoline | 70% | Bromination at the 7-position |

| Piperazine substitution | 65% | Reaction with piperazine under basic conditions |

| Alkylation with bromoalkanes | 60% | Introduction of alkyl chains for enhanced solubility |

These methods highlight the compound's versatility in structural modifications, which can lead to variations in biological activity.

Lead Compound Development

In a recent study, this compound was evaluated alongside other quinoline derivatives for their antimalarial properties. The compound was found to have a lower resistance index compared to existing antimalarials, making it a candidate for further development into a lead compound for new therapies .

In Vivo Efficacy Testing

Further investigations into the in vivo efficacy of this compound revealed its potential in animal models for neuropathic pain. In these studies, the compound demonstrated significant analgesic effects when administered orally, indicating its therapeutic promise in pain management .

Wirkmechanismus

The mechanism of action of 7-Bromo-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom and the piperazine ring contribute to its binding affinity and selectivity towards these targets . The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Bromo-4-(piperazin-1-yl)quinoline

- 7-Methoxy-4-(piperazin-1-yl)quinoline

- 7-Chloro-4-(piperazin-1-yl)quinoline

Uniqueness

7-Bromo-4-(piperazin-1-yl)quinoline is unique due to the presence of the bromine atom at the 7th position, which imparts distinct chemical reactivity and biological activity compared to its analogs . The bromine atom enhances its potential as a versatile building block for the synthesis of diverse compounds with varied applications .

Biologische Aktivität

7-Bromo-4-(piperazin-1-yl)quinoline is a synthetic compound with significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a quinoline core with a bromine substituent and a piperazine moiety, positions it as a potential candidate for various therapeutic applications. This article explores the biological activity of this compound, including its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H14BrN3

- Molecular Weight : 284.17 g/mol

- Key Features :

- Quinoline core

- Bromine atom at the 7th position

- Piperazine group at the 4th position

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its potential applications include:

- Antimicrobial Activity : Exhibits efficacy against various pathogens.

- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.

- Antimalarial Activity : Shows promise against Plasmodium species.

Pharmacological Profiles

The biological activity of this compound can be summarized as follows:

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing toxicity. Studies have shown that modifications to the piperazine and quinoline components can significantly alter biological activity.

Key Findings:

- Piperazine Substituents : Variations in the piperazine ring affect solubility and binding affinity.

- Bromine vs. Chlorine Substitution : Compounds with chlorine instead of bromine (e.g., 7-Chloro-4-(piperazin-1-yl)quinoline) exhibit differing pharmacological profiles, including enhanced antimalarial activity .

- Hybrid Structures : Hybrid compounds combining this scaffold with other active pharmacophores have shown improved therapeutic effects across multiple targets .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound.

- Anticancer Activity Study :

- Antimalarial Efficacy :

- Sirtuin Inhibition Mechanism :

Eigenschaften

IUPAC Name |

7-bromo-4-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQFNLSRKXEDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589210 | |

| Record name | 7-Bromo-4-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927800-44-0 | |

| Record name | 7-Bromo-4-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 927800-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.